molecular formula C13H16O4 B2774852 3-[(Oxan-4-yloxy)methyl]benzoic acid CAS No. 1304829-19-3

3-[(Oxan-4-yloxy)methyl]benzoic acid

Cat. No.: B2774852
CAS No.: 1304829-19-3
M. Wt: 236.267
InChI Key: CVYRPZIMVUWYKN-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yloxy)methyl]benzoic acid is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, 3-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid . This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydropyran ring through a methylene bridge. It is a versatile compound used in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-4-yloxy)methyl]benzoic acid typically involves the reaction of 3-(hydroxymethyl)benzoic acid with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which subsequently reacts with the benzoic acid derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-4-yloxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Oxan-4-yloxy)methyl]benzoic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yloxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxan-4-yloxy group plays a crucial role in binding to the active site of the enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    3-[(Tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid: Similar in structure but with different substituents on the benzoic acid moiety.

    4-[(Oxan-4-yloxy)methyl]benzoic acid: Similar structure but with the oxan-4-yloxy group attached to the para position of the benzoic acid.

    3-[(Oxan-4-yloxy)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

3-[(Oxan-4-yloxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions .

Properties

IUPAC Name

3-(oxan-4-yloxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYRPZIMVUWYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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